alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(E)-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3/b24-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOWMFOUQCRAAG-LYBHJNIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97151-10-5 | |
| Record name | Desethyl tamoxifen, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097151105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESETHYL TAMOXIFEN, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4542Y3O42A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Alpha 4 2 Dimethylaminoethoxy Phenyl Stilbene and Analogues
Strategies for Carbon-Carbon Double Bond Formation
The cornerstone of synthesizing the alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene scaffold is the creation of the trisubstituted alkene core. Several powerful reactions are utilized for this purpose, with the McMurry reaction and various palladium-catalyzed cross-coupling reactions being the most prominent.
The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent. nih.govnih.gov This reaction is particularly effective for the synthesis of sterically hindered and highly substituted alkenes like tri- and tetra-arylethylenes. nih.gov In the context of synthesizing this compound and its analogues, a mixed McMurry coupling is often employed. google.com
This typically involves the reaction of a substituted benzophenone (B1666685) with a simpler ketone, such as propiophenone (B1677668). For the synthesis of a precursor to the target molecule, 4-hydroxybenzophenone (B119663) can be coupled with propiophenone. nih.gov The low-valent titanium species, generated in situ from reagents like titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) and a reducing agent (e.g., LiAlH₄, Zn, Mg), facilitates this coupling. nih.govnih.gov
A key intermediate, 4-(2-(dimethylamino)ethoxy)phenylmethanone, can also be utilized in a McMurry reaction. scbt.comuni.lucymitquimica.com The reaction of this ketone with propiophenone would directly lead to the formation of the target stilbene (B7821643) framework. One of the challenges in McMurry reactions is controlling the formation of homocoupling byproducts. However, by carefully controlling the stoichiometry of the reactants, the desired mixed-coupled product can be obtained in reasonable yields. google.com
Table 1: Examples of McMurry Reaction Conditions for Stilbene Synthesis
| Ketone 1 | Ketone 2 | Titanium Reagent | Reducing Agent | Solvent | Outcome |
|---|---|---|---|---|---|
| 4-Hydroxybenzophenone | Propiophenone | TiCl₄ | Zn | THF | Mixture of (E)- and (Z)-isomers of a hydroxytriarylethylene precursor |
| 4-(2-Haloethoxy)benzophenone | Propiophenone | TiCl₃ | LiAlH₄ | THF | Z-isomer enriched triarylethylene intermediate |
Palladium-catalyzed cross-coupling reactions offer a versatile and powerful alternative for constructing the stilbene core with high degrees of stereocontrol. nih.gov These methods typically involve the reaction of an aryl or vinyl halide/triflate with a suitable coupling partner.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. nih.gov For stilbene synthesis, this could involve the reaction of an aryl halide with styrene (B11656) or a substituted styrene. While effective for disubstituted stilbenes, its application to the synthesis of tri- and tetrasubstituted alkenes can be more complex. researchgate.net
Suzuki Reaction: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide using a palladium catalyst. researchgate.net This method is widely used for its tolerance of various functional groups and its ability to proceed under relatively mild conditions. The synthesis of triarylethenes can be achieved through a Suzuki-Miyaura coupling of a diarylvinylboronate with an aryl halide, allowing for a modular and step-economic approach. researchgate.net
Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organohalide. acs.org This reaction is known for its high reactivity and functional group tolerance. It allows for the coupling of sp², and sp³ carbon centers, making it a valuable tool in complex molecule synthesis. acs.org
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Stilbene Synthesis
| Reaction | Coupling Partners | Catalyst System (Typical) | Key Advantages |
|---|---|---|---|
| Heck | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂, PPh₃, Base | Readily available starting materials. |
| Suzuki | Aryl/Vinyl Halide + Organoboron | Pd(PPh₃)₄, Base | High functional group tolerance, mild reaction conditions. |
| Negishi | Aryl/Vinyl Halide + Organozinc | Pd(PPh₃)₄ or Ni catalyst | High reactivity, broad scope of coupling partners. |
Besides palladium, other transition metals can catalyze the formation of stilbene derivatives. For instance, nickel-catalyzed cross-coupling reactions, similar to the Negishi coupling, can be employed. acs.org These reactions often exhibit different reactivity and selectivity profiles compared to their palladium counterparts. Research into the use of other metals like copper and iron for C-C bond formation is ongoing, offering potential for more economical and environmentally friendly synthetic routes. researchgate.net
Introduction of the Dimethylaminoethoxy Moiety
A crucial step in the synthesis of this compound is the introduction of the dimethylaminoethoxy side chain. This is typically achieved through a Williamson ether synthesis. ic.ac.uk The precursor for this reaction is a phenolic hydroxyl group on one of the phenyl rings of the stilbene core.
The synthesis often begins with a protected phenol, such as 4-hydroxybenzophenone, which is then carried through the carbon-carbon bond-forming step. Following the formation of the triarylethylene skeleton, the protecting group is removed to reveal the free phenol. This phenolic intermediate is then alkylated with a 2-(dimethylamino)ethyl halide, most commonly the chloride or bromide, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). ua.eschemicalbook.com
Alternatively, the dimethylaminoethoxy group can be introduced at an earlier stage. For example, 4-hydroxybenzophenone can be alkylated with 2-(dimethylamino)ethyl chloride prior to the McMurry reaction to form 4-(2-(dimethylamino)ethoxy)phenylmethanone. cymitquimica.com This intermediate is then coupled with another ketone to form the final product. google.com
Stereoselective Synthesis and Isomer Control (E/Z Isomerism)
The biological activity of triarylethylene compounds is often highly dependent on their stereochemistry (E/Z isomerism). Therefore, controlling the geometry of the double bond is a critical aspect of the synthesis.
The McMurry reaction can provide some degree of stereoselectivity, often favoring the formation of the more sterically hindered Z-isomer, particularly when using certain titanium reagents and reaction conditions. google.com However, it frequently yields a mixture of E and Z isomers that require separation by chromatographic techniques. nih.gov
Palladium-catalyzed reactions, particularly the Suzuki and Negishi couplings, can offer higher levels of stereocontrol. By using appropriate starting materials with defined stereochemistry (e.g., a stereochemically pure vinyl boronic ester or vinyl halide), the geometry of the double bond can be transferred to the final product with high fidelity. researchgate.net
Post-synthetic isomerization can also be employed to obtain the desired isomer. For instance, the less stable Z-isomer can sometimes be converted to the more stable E-isomer under thermal or photochemical conditions. Conversely, selective synthesis of the Z-isomer can be achieved through specific reaction pathways, such as the stereoselective synthesis of Z-endoxifen, a Tamoxifen (B1202) metabolite. nih.gov
Synthetic Routes to Structurally Modified this compound Derivatives
The synthesis of structurally modified derivatives of this compound allows for the exploration of structure-activity relationships. acs.orgnih.govacs.org Modifications can be introduced at various positions on the aromatic rings or on the ethyl group of the stilbene core.
Synthetic strategies for these derivatives often follow the same fundamental pathways described above, but with modified starting materials. For instance, using substituted benzophenones, propiophenones, or aryl halides in the coupling reactions can introduce a wide range of functional groups onto the aromatic rings. nih.govnih.gov
Furthermore, the dimethylaminoethoxy side chain can be altered. For example, analogues with different amino groups or linker lengths can be synthesized by using different aminoalkyl halides in the etherification step. nih.gov The synthesis of various Tamoxifen analogues reported in the literature provides a roadmap for creating a diverse library of this compound derivatives. nih.govfrontiersin.org
Advanced Spectroscopic and Structural Characterization of Alpha 4 2 Dimethylaminoethoxy Phenyl Stilbene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation and detailed conformational analysis of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.
In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For instance, the aromatic protons of the phenyl rings typically appear in the downfield region (δ 7.14-7.36 ppm), while the protons of the dimethylaminoethoxy group are found further upfield. The coupling constants between adjacent protons offer insights into the dihedral angles and, consequently, the preferred conformation of the molecule in solution. Studies have shown that the two chiral vinyl propeller structures of Tamoxifen (B1202) interconvert rapidly, a process that is often undetectable on the NMR timescale. nih.gov Molecular mechanics studies have identified four distinct conformers, with the orientation of the ethyl group being a key determinant of the lowest-energy state. nih.gov
Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.14 - 7.36 (m) | 126.10 - 131.99 |
| OCH₂ | ~4.0 (t) | ~65.0 |
| NCH₂ | ~2.7 (t) | ~58.0 |
| N(CH₃)₂ | ~2.3 (s) | ~45.0 |
| Ethyl CH₂ | 2.43 (m) | 35.84 |
| Ethyl CH₃ | 0.78 (t) | 14.02 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from multiple sources. rsc.org
Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis
Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular formula of Tamoxifen is C₂₆H₂₉NO, corresponding to a molecular weight of approximately 371.5 g/mol . nih.gov
In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the compound's identity. Further fragmentation of the molecular ion provides a unique fingerprint that can be used for structural verification. A key fragmentation pathway for this compound involves the cleavage of the dimethylaminoethoxy side chain. Characteristic product ions are often observed at m/z 72.08, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment, and m/z 58.06, which arises from the loss of a methyl group from the m/z 72 fragment. nih.govacs.org These fragments are highly indicative of the presence of the N,N-dimethylethanamine moiety. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the analysis of Tamoxifen and its metabolites in complex biological matrices. nih.gov This method allows for the separation of the parent compound from its various metabolic products, followed by their individual mass spectrometric analysis, which is crucial for pharmacokinetic and metabolism studies. nih.govnih.gov
| Fragment Ion (m/z) | Proposed Structure |
| 371 | [M]⁺ (Molecular Ion) |
| 72 | [CH₂=N(CH₃)₂]⁺ |
| 58 | [CH₂=NCH₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photoisomerization Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of light in the UV and visible regions. The absorption of UV light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.
Tamoxifen typically exhibits a strong UV absorption band with a maximum wavelength (λmax) around 236 nm and another significant band at approximately 277-280 nm. canada.carjptonline.orgripublication.com These absorptions are attributed to π→π* electronic transitions within the extensive conjugated system of the triphenylethylene (B188826) core.
UV-Vis spectroscopy is also instrumental in studying the photoisomerization of this compound. nih.gov Upon irradiation with UV light, the molecule can undergo isomerization from the Z-isomer (the active form) to the E-isomer. This process can be monitored by observing changes in the UV-Vis spectrum over time. researchgate.net Furthermore, prolonged exposure to light can lead to photodegradation through cyclization and oxidation reactions, which can also be tracked using UV-Vis spectroscopy. nih.govresearchgate.net The photostability of different polymorphic forms of Tamoxifen citrate (B86180) has been investigated using this technique, revealing that different crystal forms can exhibit varying degrees of stability upon light exposure. nih.gov
| λmax (nm) | Solvent/Conditions |
| ~236 | Distilled Water |
| ~277 | Water |
| 337 | Solid-state (Polymorph Form A) |
| 350 | 10% aq EtOH |
Note: λmax values can be influenced by the solvent and the physical state of the sample. Data compiled from multiple sources. canada.caripublication.comnih.govrsc.org
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The principle of IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.
The IR spectrum of Tamoxifen displays a series of absorption bands that are characteristic of its structural features. Key vibrational modes include:
C-H stretching from the aromatic rings and the alkyl groups.
C=C stretching from the aromatic rings and the stilbene (B7821643) double bond, typically observed in the 1600-1450 cm⁻¹ region.
C-O stretching from the ether linkage in the dimethylaminoethoxy side chain, usually appearing in the 1250-1050 cm⁻¹ region.
C-N stretching of the tertiary amine, which can be found in the 1250-1020 cm⁻¹ range.
Theoretical calculations using Density Functional Theory (DFT) have been employed to predict the vibrational spectra of Tamoxifen, and these theoretical spectra show good correlation with experimental data obtained from Fourier Transform Infrared (FTIR) spectroscopy. researchgate.netresearchgate.net FTIR spectroscopy has also been used to study the interaction of Tamoxifen with other molecules and materials, such as in drug delivery systems. researchgate.net
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O (Ether) Stretch | 1250 - 1050 |
X-ray Crystallography for Solid-State Conformation and Interactions
The crystal structure of the stable polymorph of Tamoxifen citrate (form B) has been determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed a monoclinic crystal system with the space group P2(1)/c. researchgate.net The results provided detailed conformational information, showing that the proton from the central carboxyl group of the citric acid is transferred to the nitrogen atom of the Tamoxifen molecule, forming an ionic pair. researchgate.net The solid-state packing is dominated by hydrogen-bonding interactions between these ionic entities. researchgate.net
X-ray crystallography has also been instrumental in understanding how Tamoxifen and its active metabolite, 4-hydroxytamoxifen (B85900), bind to the estrogen receptor. nih.govresearchgate.net Crystal structures of the ligand-binding domain of the estrogen receptor in complex with these molecules have revealed the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for their binding and antagonistic effect. proteopedia.org These structural insights are crucial for understanding the mechanism of action of Tamoxifen at the molecular level. nih.gov
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Monoclinic | P2(1)/c | 15.998 | 21.964 | 8.624 | 96.28 |
Data for Tamoxifen Citrate (Form B). researchgate.net
Table of Compound Names
| Systematic or Trivial Name |
| This compound |
| Tamoxifen |
| Tamoxifen Citrate |
| 4-hydroxytamoxifen |
| Triphenylethylene |
| Diethylstilbestrol |
| N-desmethyltamoxifen |
| Endoxifen |
| Curcumin |
| Doxorubicin |
| Imatinib |
| Resveratrol |
Computational and Theoretical Studies of Alpha 4 2 Dimethylaminoethoxy Phenyl Stilbene
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Tamoxifen (B1202) and its analogs, the primary target of interest is the Estrogen Receptor alpha (ERα). Docking studies aim to elucidate the binding mode and predict the binding affinity of these ligands within the receptor's ligand-binding domain (LBD).
The antagonistic effect of Tamoxifen's active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), is attributed to its specific binding mode within the ERα LBD. nih.gov The core of the molecule establishes hydrophobic interactions similar to the natural ligand, estradiol, while the phenolic hydroxyl group forms a critical hydrogen bond with the residue Glu353. nih.govacs.org The key to its anti-estrogenic activity is the bulky dimethylaminoethoxy side chain. This side chain projects from the triphenylethylene (B188826) scaffold and sterically hinders the repositioning of a crucial alpha-helix known as helix 12 (H12). nih.gov By interacting with the residue Asp351, the side chain prevents H12 from adopting the "agonist" conformation required for the recruitment of coactivator proteins, thereby inhibiting gene transcription. nih.govacs.org
Theoretical studies have explored how modifications to this side chain impact binding affinity. Docking simulations of various Tamoxifen analogs into the ERα binding pocket have been performed to calculate their binding energies, which indicate the spontaneity and strength of the interaction. nih.govfrontiersin.org These studies help in rationalizing the structure-activity relationships and designing new derivatives with potentially improved affinity or selectivity. nih.govfrontiersin.orgbenthamdirect.com
This table summarizes the calculated binding energies from a molecular docking study of various Tamoxifen analogs with the Estrogen Receptor α, indicating the predicted strength of the interaction. frontiersin.org
| Tamoxifen Analog | Binding Energy (kcal/mol) |
|---|---|
| TAM-Hydroxyl | -9.63 |
| TAM-Sulfhydryl | -10.23 |
| TAM-Amide | -10.79 |
| TAM-Carboxyl | -10.80 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen, QSAR studies are instrumental in identifying the key molecular features (descriptors) that govern their efficacy and receptor-binding affinity.
Studies on triphenylethylene derivatives have shown that several structural factors are critical determinants of their estrogenic or anti-estrogenic profile. acs.org These include:
The Aminoalkoxy Side Chain : The length, bulk, and basicity of this chain are paramount. The basic nitrogen atom's ability to interact with Asp351 is essential for inducing the antagonistic conformation of the ERα. nih.govacs.org For example, replacing the dimethylamino group with a less basic morpholine (B109124) ring can diminish the ability to neutralize Asp351, leading to a more agonistic compound. nih.govacs.org
Substitution on the Phenyl Rings : The presence of electron-donating or electron-withdrawing groups on the phenyl rings can significantly modulate the biological activity. A hydroxyl group at the para-position (as in 4-hydroxytamoxifen) dramatically increases binding affinity for the ER compared to Tamoxifen itself. Conversely, a mild electron-withdrawing substituent like chlorine can abolish estrogenic activity, whereas an electron-donating methoxy (B1213986) group may enhance it. acs.org
Stereochemistry : The geometry of the double bond (E/Z isomerism) is crucial. For Tamoxifen, the Z-isomer (trans) is the anti-estrogenic form, while the E-isomer (cis) exhibits estrogenic properties.
While specific QSAR equations are highly dependent on the training set of molecules, these general principles derived from computational and experimental work guide the design of new SERMs. researchgate.net Four-dimensional QSAR (4D-QSAR) approaches, which consider the conformational flexibility and alignment of molecules, have been applied to related SERMs to build predictive models for ERα binding. researchgate.net
This table outlines how different structural modifications in the triphenylethylene scaffold, based on QSAR principles, generally influence the biological activity profile (agonist vs. antagonist) at the estrogen receptor. nih.govacs.org
| Structural Feature | Modification | General Effect on Activity |
|---|---|---|
| Aminoalkoxy Side Chain | Presence of a basic nitrogen | Crucial for antagonist activity (interaction with Asp351) |
| Decreased basicity of nitrogen | Increases agonistic character | |
| Ring B Substitution | para-Hydroxyl group | Significantly increases ER binding affinity |
| No substitution | Lower ER binding affinity (pro-drug) | |
| Ring A Substitution | para-Methoxy group (electron-donating) | May enhance estrogenic (agonist) activity |
| para-Chloro group (electron-withdrawing) | May abolish estrogenic (agonist) activity |
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. These methods are used to explore the conformational landscape of the ligand and to assess the stability of its complex with the receptor.
Conformational analysis of Tamoxifen has revealed the existence of several low-energy conformers that can interconvert rapidly under physiological conditions. acs.org MD simulations of the 4-OHT-ERα complex are used to validate the stability of the docked pose. nih.gov By monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation (typically tens to hundreds of nanoseconds), researchers can confirm that the ligand remains stably bound in the active site. dergipark.org.tr
MD simulations have been crucial in demonstrating how 4-OHT stabilizes the antagonistic conformation of ERα. nih.gov When 4-OHT is bound, the simulations show that helix 12 is conformationally restricted and unable to seal the ligand-binding pocket, which prevents the formation of the coactivator binding groove. nih.govnih.gov In contrast, simulations with an agonist-bound receptor show that helix 12 is more stable and adopts a conformation that promotes coactivator binding. nih.gov These simulations provide a dynamic picture that complements the static models from X-ray crystallography and molecular docking.
This table highlights significant observations from various molecular dynamics simulation studies involving Tamoxifen and its analogs, particularly in complex with the Estrogen Receptor α (ERα). acs.orgnih.govdergipark.org.tr
| System Studied | Simulation Time | Key Observation |
|---|---|---|
| Free Tamoxifen | ~1.0 ns | Identified six stable conformers with frequent interconversion. |
| ERα-LBD with 4-hydroxytamoxifen (4-OHT) | >50 ns | The initial antagonist conformation is less populated over time, with the system visiting more distinct conformations compared to an agonist-bound state. |
| ERα with Tamoxifen | 50 ns | The complex is conformationally stable, with an average protein RMSD of ~1.44 nm. |
Electronic Structure Calculations and Reactivity Prediction
Electronic structure calculations, most commonly performed using Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule, such as its geometry, charge distribution, and orbital energies. These calculations help in predicting the molecule's chemical reactivity. frontiersin.orgresearchgate.net
For Tamoxifen and its analogs, DFT is used to determine optimized molecular structures and to analyze the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net This information is valuable for predicting how the molecule will interact with its biological target and with metabolic enzymes.
Furthermore, DFT calculations have been instrumental in studying the mechanism of Tamoxifen's genotoxicity. It is proposed that metabolic activation of Tamoxifen can lead to the formation of a reactive allylic carbocation intermediate that can bind covalently to DNA, forming DNA adducts. acs.org DFT studies have calculated the relative stability of these carbocation intermediates for Tamoxifen and its analogs. The results show a strong correlation between the calculated stability of the carbocation and the experimentally observed DNA adduct-forming ability, suggesting that less stable carbocations are formed less frequently, leading to lower genotoxicity. acs.org
This table presents key electronic property descriptors for Tamoxifen and a hydroxylated analog, calculated using Density Functional Theory (DFT). These values help in assessing the chemical reactivity and stability of the molecules. frontiersin.org
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| TAM-Hydroxyl | -5.74 | -0.60 | 5.14 |
| TAM-Amide | -6.10 | -1.01 | 5.09 |
| TAM-Carboxyl | -6.37 | -1.63 | 4.74 |
| TAM-Sulfhydryl | -5.90 | -1.12 | 4.78 |
Mechanistic Investigations of Alpha 4 2 Dimethylaminoethoxy Phenyl Stilbene in Preclinical Models
Interaction with Nuclear Receptors
The biological activity of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene is primarily initiated by its binding to nuclear receptors, most notably the estrogen receptors (ER). This interaction is nuanced, leading to a spectrum of downstream effects that are dependent on the receptor subtype and the cellular context.
Estrogen Receptor (ER) Binding and Modulation of Activating Functions (AF1, AF2, AF2b)
This compound, like other triphenylethylene (B188826) antiestrogens, is designed to compete with endogenous estrogens, such as 17β-estradiol, for binding to the ligand-binding domain of the estrogen receptor. The binding affinity of its hydroxylated metabolite, 4-hydroxytamoxifen (B85900), for the estrogen receptor is notably high. The activity of the estrogen receptor is mediated by two key transcriptional activation functions, AF1 and AF2. Ligand binding to the ER regulates the conformation of the receptor and its subsequent interaction with coactivators and corepressors, which in turn modulates the activity of these activating functions.
| Parameter | Value (nM) |
| IC50 | 5.6 |
| Ki | 0.04 |
| Ki | 0.39 |
| Ki | 2.51 |
| Ki | 5.7 |
Note: The multiple Ki values may represent different experimental conditions or methodologies.
Role of the Dimethylaminoethoxy Side Chain in Receptor Affinity and Selectivity
The dimethylaminoethoxy side chain is a critical determinant of the antiestrogenic activity of this compound and related compounds. nih.gov This side chain is essential for the molecule's ability to act as an estrogen receptor antagonist. nih.gov Its presence and correct positioning are crucial for blocking the action of estrogen. nih.gov Structure-activity relationship studies have demonstrated that alterations to this side chain can significantly impact the biological activity of the compound, often converting an antagonist into an agonist or a less potent antiestrogen. nih.gov The interaction of this side chain with specific amino acid residues within the ligand-binding pocket of the estrogen receptor is thought to be responsible for inducing a conformational change that prevents the recruitment of co-activators necessary for gene transcription. This ultimately leads to the antagonistic effect of the compound.
Modulation of Protein-Protein Interactions
The binding of this compound to the estrogen receptor induces conformational changes that directly impact the receptor's ability to interact with other proteins, particularly co-activators and co-repressors. In the presence of an agonist like estradiol, the estrogen receptor adopts a conformation that facilitates the recruitment of co-activators, leading to the transcription of target genes. Conversely, when an antagonist such as this compound binds to the receptor, it is believed to induce a different conformation. This altered shape of the receptor can either block the binding of co-activators or promote the recruitment of co-repressors. This modulation of protein-protein interactions at the level of the estrogen receptor is a key mechanism through which this compound exerts its antiestrogenic effects.
Mechanisms of Action in Cellular Homeostasis and Signaling Pathways
Preclinical research demonstrates that this compound derivatives induce significant oxidative stress, which is a key component of their cytotoxic effects against cancer cells. researchgate.netnih.gov This activity is often independent of ER status. nih.gov Treatment with Tamoxifen (B1202) leads to the generation of reactive oxygen species (ROS), such as superoxide, which in turn causes lipid peroxidation and damage to cellular structures. researchgate.netresearchgate.net
In response to this oxidative assault, cancer cells activate protective antioxidant pathways. researchgate.net A central mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Tamoxifen-induced oxidation leads to increased expression and nuclear translocation of Nrf2, which then activates the antioxidant response element (ARE). researchgate.net This results in the increased transcription of antioxidant and detoxification genes, helping cancer cells to neutralize or export toxic oxidation products, thereby promoting survival and contributing to therapeutic resistance. researchgate.net Studies have shown that co-treatment with antioxidants can rescue cancer cells from Tamoxifen-induced apoptosis, confirming the critical role of oxidative damage in its mechanism of action. researchgate.net
| Pathway/Component | Effect of Compound | Cellular Outcome | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Increases generation of superoxide. | Induces oxidative damage and lipid peroxidation (4HNE production). | researchgate.netresearchgate.netspandidos-publications.com |
| Nrf2/ARE Pathway | Increases Nrf2 expression and nuclear translocation, activating ARE. | Upregulates antioxidant genes as a survival response, contributing to resistance. | researchgate.net |
| Mitochondrial Respiration | Suppresses mitochondrial function and decreases cytochrome c. | Stimulates mitochondrial lipid peroxidation and contributes to apoptosis. | nih.gov |
| Antioxidants (e.g., Vitamin E) | Counteract the compound's effects. | Rescue cancer cells from Tamoxifen-induced apoptosis. | researchgate.net |
The compound exhibits complex effects on cell cycle progression in research models. A primary anti-proliferative mechanism is the induction of cell cycle arrest, typically in the G0/G1 phase. spandidos-publications.comresearchgate.net In ER-positive breast cancer cell lines like MCF-7, treatment with Tamoxifen was shown to increase the percentage of cells in the G0/G1 phase while decreasing the number of cells in the S phase. spandidos-publications.comresearchgate.net
However, the compound's effect is not uniformly inhibitory. In sensitive cells, while it induces genes typically associated with cell cycle progression (such as fos and myc), it fails to induce cyclin D1, a critical regulator for the G1 to S phase transition, thus leading to arrest. aacrjournals.org In contrast, in models of acquired Tamoxifen resistance, the compound can paradoxically promote cell cycle progression. researchgate.net This is often associated with the constitutive expression of cyclin D1. aacrjournals.orgresearchgate.net Down-regulation of cyclin D1 in these resistant cells was found to block both basal growth and Tamoxifen-induced proliferation. researchgate.net
The activity of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27, is also modulated. In sensitive cells, Tamoxifen increases the expression of these inhibitors, contributing to cell cycle arrest. nih.govnih.gov
Induction of apoptosis, or programmed cell death, is a fundamental mechanism of action for this compound derivatives. This occurs through multiple pathways, both dependent on and independent of the estrogen receptor. nih.govspandidos-publications.com
In various preclinical models, Tamoxifen has been shown to activate the intrinsic apoptotic pathway. This involves suppressing mitochondrial respiration, which leads to mitochondrial lipid peroxidation and the release of cytochrome c. nih.govspandidos-publications.com Activation of caspase family proteins, particularly caspases 6, 7, and 9, is a downstream consequence. nih.gov The expression of key proteins in the Bcl-2 family, which regulate mitochondrial integrity, is also modulated. aacrjournals.org
Furthermore, the compound can trigger apoptosis through the modulation of critical signaling kinases. It has been shown to activate c-Jun N-terminal kinase (JNK) and p38 kinase while inhibiting the pro-survival Akt pathway. nih.gov Transcriptomic analysis has confirmed that Tamoxifen upregulates a significant number of genes associated with both the general apoptotic signaling pathway and the intrinsic pathway specifically. nih.gov In MCF-7 cells, treatment led to a substantial increase in the population of late-stage apoptotic cells. nih.gov
Interactions with Metal-Amyloid-β Species
Beyond its applications in oncology, this class of stilbene (B7821643) derivatives has been investigated for its neuroprotective potential, particularly in the context of Alzheimer's disease (AD). Preclinical studies have explored the compound's effects on the toxicity induced by amyloid-β (Aβ) peptides, which are central to AD pathology. nih.gov The aggregation of Aβ is known to be influenced by its interaction with metal ions like copper and zinc. mdpi.com
In an amyloidosis mouse model using Aβ1-42 injections, treatment with Tamoxifen was found to protect against Aβ-induced memory toxicity. nih.gov Treated mice showed improved performance in spatial and contextual memory tasks, such as the Morris water maze and passive avoidance tests. nih.gov This memory enhancement was associated with an increase in acetylcholine (B1216132) levels and a reduction in dopamine (B1211576) metabolism in the brain. nih.gov Another study in ovariectomized rats found that Tamoxifen treatment enhanced spatial learning and memory, with a proposed mechanism being its protective effects against oxidative damage in brain tissues. nih.gov
While these studies demonstrate a clear protective effect against the neurotoxicity of Aβ aggregates, the precise molecular interaction with metal-amyloid-β species specifically has not been fully detailed. The findings suggest that the compound can mitigate the downstream pathological consequences of Aβ, such as oxidative stress and cognitive decline, highlighting a potential therapeutic avenue for neurodegenerative diseases. nih.govnih.gov
Structure Activity Relationship Sar Studies of Alpha 4 2 Dimethylaminoethoxy Phenyl Stilbene Derivatives
Impact of Substituent Modifications on Biological Activity and Receptor Binding
The nature and position of substituents on the phenyl rings of the stilbene (B7821643) core play a pivotal role in determining the biological activity and receptor binding affinity of these compounds. Modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the ligand-binding domain of the estrogen receptor. blogspot.comgpatindia.com
Generally, the introduction of a hydroxyl group at the para-position of one of the phenyl rings, analogous to the structure of 4-hydroxytamoxifen (B85900), can substantially increase the binding affinity for the estrogen receptor. gpatindia.com This is attributed to the hydroxyl group mimicking the phenolic A-ring of estradiol, the natural ligand for the estrogen receptor, and forming a crucial hydrogen bond with amino acid residues within the receptor's binding pocket. gpatindia.com
Conversely, modifications to other positions on the phenyl rings can have varied effects. For instance, replacing a phenyl ring with a heterocyclic ring has been shown in some tamoxifen (B1202) analogs to result in a more stable complex with the estrogen receptor, leading to enhanced antiestrogenic activity. blogspot.com The presence of bulky alkyl groups as substituents on the aminoethyl side chain can also increase the antiestrogenic properties of the molecule. blogspot.com
In a study of triphenylethylene (B188826) bisphenol analogs, which lack the dimethylaminoethoxy side chain but share the core stilbene structure, the introduction of different substituents led to significant variations in both aromatase inhibitory activity and estrogen receptor binding affinity. For example, the replacement of phenolic hydroxyl groups with amino groups, along with the introduction of a p-nitro group on another phenyl ring, resulted in a marked improvement in both aromatase inhibition and ER binding affinity. nih.gov
To illustrate the impact of substituent modifications on biological activity, the following table presents data from a study on a series of triphenylethylene analogs, demonstrating how different functional groups influence their inhibitory concentration (IC50) and binding affinity (EC50) for estrogen receptors.
| Compound | Substituent (R) | Aromatase Inhibition IC50 (nM) | ERα Binding Affinity EC50 (nM) | ERβ Binding Affinity EC50 (nM) |
|---|---|---|---|---|
| Analog 1 | -NO2 (on ring A), -OH (on rings B, C) | >50000 | >100000 | >100000 |
| Analog 2 | -NO2 (on ring A), -NH2 (on rings B, C) | 62.2 | 72.1 | 70.8 |
| Analog 3 | -H (on ring A), -NH2 (on rings B, C) | 24880 | >100000 | >100000 |
Role of the Stilbene Core Geometry (E/Z Isomerism) in Mechanistic Activity
The geometry of the stilbene double bond, which gives rise to E (entgegen, opposite) and Z (zusammen, together) isomers, is a critical determinant of the mechanistic activity of these compounds. In the context of tamoxifen and its analogs, the Z-isomer is the biologically active antiestrogen, while the E-isomer exhibits weak estrogenic activity. blogspot.comnih.gov This stereoselectivity is a direct consequence of the three-dimensional shape of the molecule and how it fits into the ligand-binding pocket of the estrogen receptor.
The differential activity of the isomers stems from the orientation of the side chains relative to the stilbene core. The specific geometry of the active isomer allows the molecule to induce a conformational change in the estrogen receptor that prevents the binding of coactivator proteins, which are necessary for gene transcription. This blockade of coactivator recruitment is the molecular basis for the antagonist (antiestrogenic) effect.
Studies on tamoxifen and its metabolites have consistently shown a significant difference in binding affinity for estrogen receptors between the E and Z isomers, with the Z isomers generally exhibiting much higher affinity. nih.gov For instance, the Z isomer of 4-hydroxytamoxifen, a key active metabolite of tamoxifen, has a much greater affinity for the estrogen receptor than its corresponding E isomer. This difference in affinity directly translates to a difference in biological potency.
The following table summarizes the binding affinities (Ki) of the E and Z isomers of tamoxifen and its metabolites for cannabinoid receptors, which also demonstrates the principle of stereospecific binding, a concept that is central to their interaction with estrogen receptors as well. While not estrogen receptor data, it illustrates the profound impact of isomerism on receptor interaction.
| Compound | Isomer | CB1 Ki (nM) | CB2 Ki (nM) |
|---|---|---|---|
| Tamoxifen | E-Tam | 1010 ± 110 | 567 ± 38 |
| Z-Tam | 1040 ± 130 | 527 ± 59 | |
| 4-Hydroxytamoxifen | E-4OHT | 476 ± 63 | 403 ± 33 |
| Z-4OHT | 278 ± 29 | 206 ± 18 |
Influence of the Dimethylaminoethoxy Moiety on Target Interaction and Specificity
The dimethylaminoethoxy side chain is a hallmark of many triphenylethylene-based SERMs, including tamoxifen and, by extension, alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene. This side chain is not merely a passive component of the molecule; it actively participates in the interaction with the estrogen receptor and is crucial for the compound's antagonist activity. gpatindia.comacs.org
When the SERM binds to the estrogen receptor, the stilbene core occupies the hydrophobic ligand-binding pocket. The dimethylaminoethoxy side chain, due to its length and flexibility, extends out of this pocket and interacts with a specific region on the receptor surface. This interaction is thought to physically obstruct the binding of coactivator proteins to the receptor's activation function 2 (AF-2) domain. By preventing coactivator binding, the side chain effectively silences the transcriptional activity of the receptor, leading to the desired antiestrogenic effect in tissues like the breast. nih.gov
Development of Bifunctional Stilbene Derivatives for Enhanced Target Modulation
Building upon the well-established SAR of stilbene-based SERMs, researchers have explored the development of bifunctional derivatives designed to interact with more than one biological target simultaneously. This multitarget approach aims to achieve enhanced therapeutic efficacy, overcome drug resistance, or reduce side effects.
One strategy involves designing molecules that combine the estrogen receptor modulating properties of the stilbene core with the ability to inhibit other key targets involved in disease progression. For example, researchers have synthesized triphenylethylene bisphenol analogs that not only bind to the estrogen receptor but also inhibit the enzyme aromatase. nih.gov Aromatase is responsible for the final step in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. By combining these two functionalities in a single molecule, it is possible to both block the action of existing estrogen and prevent the production of new estrogen, leading to a more comprehensive blockade of estrogen signaling pathways. nih.gov
Preclinical Pharmacological Research of Alpha 4 2 Dimethylaminoethoxy Phenyl Stilbene
In Vitro Studies in Cell-Based Models
Investigations in Estrogen Receptor-Positive and -Negative Cell Lines
The in vitro effects of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene and its analogs have been extensively studied in breast cancer cell lines, focusing on their differential activity in estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) cells.
Research has demonstrated that clomiphene analogs exhibit significant antiproliferative activity against ER+ breast cancer cell lines such as MCF-7 and LY2. In contrast, these compounds were found to be inactive against the ER- MDA-MB-231 cell line. This suggests that the primary mechanism of action for their antitumor effects at lower concentrations is mediated through the estrogen receptor. The antiproliferative effects of the E isomers of these analogs in MCF-7 cells could be reversed by the addition of estradiol, further supporting an ER-dependent mechanism. However, the Z isomers' activity was not reversed by estradiol, indicating a more complex interaction.
A study of various triphenylethylene (B188826) compounds, including clomiphene analogs, revealed that their antitumor activity at low doses (0.25-1.0 microM) in MCF-7 cells correlated with their relative binding affinity for the estrogen receptor. At higher, estrogen-irreversible doses, the growth-inhibitory effects were not related to ER affinity, suggesting the involvement of other mechanisms, possibly through the antiestrogen-binding site (AEBS). The cis-isomer, zuclomiphene (B94539), was found to be the most active at these higher concentrations.
| Compound | Cell Line | Estrogen Receptor Status | Observed Effect |
|---|---|---|---|
| Clomiphene Analogs (E isomers) | MCF-7 | Positive | Antiproliferative activity, reversible by estradiol |
| Clomiphene Analogs (Z isomers) | MCF-7 | Positive | Antiproliferative activity, not reversed by estradiol |
| Clomiphene Analogs | LY2 | Positive | Antiproliferative activity |
| Clomiphene Analogs | MDA-MB-231 | Negative | No antiproliferative activity |
| Zuclomiphene | MCF-7 | Positive | Most potent growth inhibition at higher, estrogen-irreversible doses |
Neuroprotection in Cellular Models
While direct in vitro studies on the neuroprotective effects of this compound in neuronal cell lines are not extensively documented in the reviewed literature, related research provides insights into its potential cellular protective mechanisms. A key aspect of neurodegeneration is oxidative stress, which leads to neuronal damage.
A study investigating the effects of clomiphene citrate (B86180) on porcine oocytes during in vitro maturation demonstrated a significant reduction in the levels of reactive oxygen species (ROS). Oocytes treated with clomiphene citrate showed improved cellular conditions as evidenced by this decrease in ROS. Although this study was not conducted in a neuronal model, the reduction of ROS is a critical component of neuroprotection. The accumulation of ROS can lead to cellular damage and apoptosis, processes that are central to the pathology of neurodegenerative diseases. Therefore, the ability of clomiphene citrate to mitigate oxidative stress in a biological system suggests a potential mechanism for neuroprotection that warrants further investigation in specific neuronal cell models.
Antineoplastic Mechanisms in Cellular Models
The antineoplastic activity of this compound has been shown to involve multiple cellular mechanisms, primarily investigated in the context of gynecological cancers.
One of the key mechanisms identified is the induction of apoptosis. In vitro studies have shown that clomiphene citrate can cause apoptosis in breast cancer cell lines. This process of programmed cell death is a crucial target for cancer therapeutics. Furthermore, in human endometrial cancer cells, clomiphene citrate has been found to down-regulate the expression of estrogen receptor-α (ERα). This down-regulation is not due to a decrease in mRNA levels but is mediated through the ubiquitin-proteasome pathway. The compound was shown to increase the levels of ubiquitinated ERα, targeting it for degradation by the proteasome. researchgate.net This mechanism effectively reduces the cellular levels of ERα, a key driver of growth in estrogen-sensitive cancers.
Additionally, in ER-negative ovarian cancer cell lines, clomiphene citrate has been observed to potentiate the antiproliferative effects of certain chemotherapeutic agents. This suggests that its anticancer activity is not solely dependent on the presence of the estrogen receptor and may involve alternative pathways.
| Cell Line Type | Mechanism | Observed Effect |
|---|---|---|
| Breast Cancer Cells | Apoptosis Induction | Induces programmed cell death |
| Endometrial Cancer Cells (Ishikawa) | ERα Down-regulation | Decreases ERα protein levels via the ubiquitin-proteasome pathway researchgate.net |
| ER-Negative Ovarian Cancer Cells | Chemosensitization | Enhances the antiproliferative effects of other chemotherapy drugs |
In Vivo Studies in Non-Human Animal Models
Evaluation in Disease-Specific Animal Models (e.g., Neurodegenerative Models)
The therapeutic potential of this compound has been evaluated in a preclinical animal model of Alzheimer's disease. In a study utilizing APP/PS1 transgenic mice, which model key aspects of Alzheimer's pathology, treatment with clomiphene citrate demonstrated significant neuroprotective and cognitive-enhancing effects. scirp.org
The administration of clomiphene citrate to these mice led to a notable clearance of amyloid-β (Aβ) plaques, which are a hallmark pathological feature of Alzheimer's disease. scirp.org The reduction of these protein aggregates is a primary target for many Alzheimer's therapies. In addition to the pathological improvements, the treated mice also exhibited an amelioration of cognitive deficits. scirp.org This was assessed through behavioral tests such as the Morris water maze, where the mice showed improved spatial learning and memory. scirp.org
The underlying mechanism for these beneficial effects was linked to the activation of Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosomal pathway. scirp.org Clomiphene citrate was found to promote the nuclear translocation of TFEB, leading to enhanced autophagy and lysosomal biogenesis, which in turn facilitates the clearance of pathological protein aggregates like Aβ. scirp.org These findings suggest that this compound could be a promising candidate for further investigation in the context of neurodegenerative diseases. scirp.org
Studies on Systemic Disposition in Preclinical Models (Pharmacokinetics in Non-Human Systems)
The pharmacokinetic profile of this compound and its isomers, enclomiphene (B195052) and zuclomiphene, has been investigated in various preclinical animal models, revealing important characteristics of its absorption, distribution, metabolism, and excretion.
Studies in rats have shown that following oral administration, clomiphene is readily absorbed. The disposition of the two isomers differs significantly, with zuclomiphene exhibiting a much longer half-life compared to enclomiphene. This is attributed to zuclomiphene's higher affinity for estrogen receptors and its slower clearance from the body. In male mice, chronic dosing studies highlighted the differential effects of the two isomers on various tissues, with zuclomiphene being associated with more profound effects on reproductive organs.
Pharmacokinetic studies in baboons have further elucidated the differential effects of the isomers on testosterone (B1683101) levels. Both enclomiphene and clomiphene citrate were found to increase serum testosterone levels, with enclomiphene showing a more pronounced effect. nih.gov Zuclomiphene, on the other hand, did not significantly raise testosterone levels in this model. nih.gov
| Isomer | Animal Model | Pharmacokinetic/Pharmacodynamic Finding |
|---|---|---|
| Zuclomiphene | Rat | Longer half-life compared to enclomiphene |
| Enclomiphene | Baboon | Significantly increased serum testosterone levels nih.gov |
| Zuclomiphene | Baboon | Did not significantly raise serum testosterone nih.gov |
| Clomiphene Citrate | Baboon | Increased serum testosterone levels nih.gov |
Advanced Research Topics and Future Directions for Alpha 4 2 Dimethylaminoethoxy Phenyl Stilbene
Integration with Novel Drug Delivery Systems in Preclinical Contexts
The therapeutic potential of many stilbene (B7821643) derivatives is often hampered by challenges such as low aqueous solubility, poor bioavailability, and rapid metabolism. To overcome these limitations, researchers are increasingly exploring the integration of these compounds with novel drug delivery systems. While specific preclinical studies on alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene encapsulated in such systems are not widely available in the public domain, the strategies being applied to other stilbenes provide a clear roadmap for future research.
Nano-drug delivery systems, including liposomes and nanoparticles, offer a promising approach to enhance the therapeutic efficacy of stilbenoid compounds. These systems can improve solubility, protect the compound from degradation, and facilitate targeted delivery to specific tissues or cells.
Table 1: Potential Nanoparticle-Based Delivery Systems for Stilbene Derivatives
| Delivery System | Potential Advantages in Preclinical Models | Key Evaluation Parameters in Preclinical Studies |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for surface modification for targeted delivery. | Encapsulation efficiency, particle size and stability, in vitro drug release profile, in vivo pharmacokinetics and biodistribution. |
| Polymeric Nanoparticles | Controlled and sustained release of the encapsulated compound, biodegradable, can be functionalized for specific targeting. | Drug loading capacity, particle size distribution, surface charge, cellular uptake efficiency, in vivo efficacy and toxicity. |
| Solid Lipid Nanoparticles (SLNs) | High stability, controlled release, potential for oral and topical delivery. | Entrapment efficiency, physical stability, drug release kinetics, biocompatibility. |
Preclinical evaluation of these formulations would involve a series of in vitro and in vivo studies to assess their physicochemical properties, biocompatibility, and therapeutic efficacy in relevant disease models.
Multi-Targeted Design Strategies
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to the emergence of multi-target drug design, an approach that aims to develop single molecules capable of interacting with multiple biological targets. The structure of this compound, with its flexible side chain and aromatic rings, makes it an interesting scaffold for the design of multi-target ligands.
The stilbene core is a well-known pharmacophore that can interact with a variety of biological targets. The dimethylaminoethoxy group can also contribute to target binding and influence the pharmacokinetic properties of the molecule. By strategically modifying different parts of the molecule, it may be possible to design derivatives that can simultaneously modulate the activity of multiple proteins involved in a disease process.
Table 2: Hypothetical Multi-Target Strategies for this compound Derivatives
| Therapeutic Area | Potential Primary Target | Potential Secondary Target(s) | Design Rationale |
| Oncology | Tubulin polymerization | Kinases, Estrogen Receptors | The stilbene core can inhibit tubulin polymerization, while modifications to the phenyl rings could introduce kinase or receptor binding moieties. |
| Neurodegenerative Diseases | Amyloid-beta aggregation | Monoamine oxidase (MAO), Cholinesterases | The planar stilbene structure can interfere with protein aggregation, and the amino group could be modified to interact with enzymes involved in neurotransmitter metabolism. |
Further research in this area would involve computational modeling to predict target interactions, followed by chemical synthesis and extensive biological evaluation of the designed multi-target ligands.
Development of Chemical Probes for Biological Process Dissection
Chemical probes are small molecules used to study and manipulate biological systems. The development of fluorescent or otherwise tagged derivatives of this compound could provide valuable tools for dissecting complex biological processes. For instance, a fluorescently labeled version of the compound could be used to visualize its subcellular localization and track its interaction with specific cellular components in real-time.
The stilbene scaffold itself possesses inherent fluorescent properties that can be modulated by its chemical environment. This characteristic could be exploited to develop "turn-on" fluorescent probes, where the fluorescence intensity changes upon binding to a specific target.
Table 3: Potential Applications of this compound-Based Chemical Probes
| Probe Type | Potential Application | Information Gained |
| Fluorescently Labeled Analog | Cellular imaging and target identification. | Subcellular distribution, colocalization with known proteins or organelles. |
| Biotinylated Analog | Affinity-based protein profiling. | Identification of direct binding partners in complex biological samples. |
| Photoaffinity Labeled Analog | Covalent modification of binding partners. | Precise identification of amino acid residues involved in the binding interaction. |
The synthesis and characterization of such chemical probes would enable a deeper understanding of the mechanism of action of this compound and its derivatives.
Addressing Challenges in Preclinical Translation
The successful translation of a promising compound from preclinical research to clinical application is a complex and challenging process. For this compound, several key hurdles will need to be addressed. As with many stilbenes, potential challenges include optimizing its pharmacokinetic profile, ensuring a favorable therapeutic index, and identifying predictive biomarkers to guide its clinical development.
A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Preclinical studies will need to investigate its metabolic stability, identify potential metabolites, and assess its potential for drug-drug interactions. Furthermore, comprehensive toxicology studies will be required to establish a safe dose range for further development.
Table 4: Key Preclinical Translational Challenges and Mitigation Strategies
| Challenge | Potential Mitigation Strategy |
| Poor Bioavailability | Formulation development (e.g., nanoformulations), structural modification to improve solubility and absorption. |
| Rapid Metabolism | Deuteration or other chemical modifications to block metabolic hotspots, co-administration with metabolic inhibitors (in a research context). |
| Off-Target Effects | Comprehensive preclinical safety pharmacology and toxicology studies, structure-activity relationship (SAR) studies to design more selective analogs. |
| Lack of Predictive Biomarkers | Identification of biomarkers that correlate with the compound's mechanism of action and can be used to monitor treatment response in preclinical models. |
Addressing these challenges through rigorous preclinical research will be essential to unlock the full therapeutic potential of this compound and pave the way for its potential clinical evaluation.
Q & A
Basic: What are the recommended safety protocols for handling alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves compliant with EN 374 standards and inspect them for defects before use. Remove gloves without touching the outer surface to avoid contamination .
- Respiratory Protection: Employ dust respirators in poorly ventilated areas and ensure compliance with local safety regulations .
- Ventilation: Conduct experiments in well-ventilated fume hoods to minimize inhalation risks .
- Emergency Measures: In case of skin contact, wash immediately with water. For ingestion, contact a poison control center .
Basic: What synthetic methodologies are commonly used for alpha-substituted stilbene derivatives?
Methodological Answer:
- Grignard Reagents: Utilize Grignard reactions to introduce alkyl or aryl groups to stilbene precursors. For example, methyl iodide-derived Grignard reagents can functionalize desoxybenzoin intermediates .
- Catalytic Hydrogenation: Reduce dialkoxystilbene intermediates to dihydroxystilbene derivatives using palladium/charcoal or platinum oxide catalysts under controlled pressure (e.g., 2 atmospheres) .
- Dealkylation: Convert dialkoxy derivatives to dihydroxy compounds via acid-catalyzed dealkylation, optimizing reaction time and temperature to avoid side products .
Basic: How can crystallographic data be obtained and validated for stilbene derivatives?
Methodological Answer:
- X-ray Diffraction (XRD): Collaborate with crystallography centers (e.g., Cambridge Crystallographic Data Centre) to deposit and retrieve structural data (e.g., CCDC 208115 for ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate) .
- Validation: Cross-check bond lengths, angles, and torsion angles against density functional theory (DFT) calculations to confirm structural accuracy .
Advanced: How can contradictions in photoisomerization rates of stilbene derivatives be resolved?
Methodological Answer:
- Computational Modeling: Use diffusional models that account for phenyl substituent geometry (e.g., treating substituents as rigid spheres with specific pitch angles) to reconcile experimental isomerization rates .
- Barrier Height Calibration: Adjust the rotational barrier height (Q) in potential energy functions (2–3 kcal/mol range) to match observed trans-to-cis isomerization rates .
- Experimental Reproducibility: Standardize solvent polarity, temperature, and excitation wavelengths to minimize variability .
Advanced: What strategies elucidate the structure-activity relationship (SAR) of this compound in therapeutic contexts?
Methodological Answer:
- In Vitro Assays: Test neuroprotective effects against beta-amyloid toxicity in neuronal cell lines, correlating substituent patterns (e.g., methoxy vs. hydroxy groups) with activity .
- Molecular Docking: Simulate interactions with therapeutic targets (e.g., amyloid-beta plaques) using software like AutoDock to identify critical binding motifs .
- Gene Expression Profiling: Analyze transcriptional changes (e.g., stilbene synthase, phenylalanine ammonia-lyase) in treated cells via RT-qPCR to link biochemical pathways to efficacy .
Basic: What analytical techniques are used to quantify stilbene derivatives in biological matrices?
Methodological Answer:
- HPLC-MS/MS: Employ reverse-phase columns (C18) with electrospray ionization (ESI) for sensitive detection. Calibrate using deuterated internal standards (e.g., d4-resveratrol) to account for matrix effects .
- UV-Vis Spectroscopy: Measure absorbance at λmax (e.g., 306 nm for resveratrol analogs) with correction for background interference from co-eluting metabolites .
Advanced: How can environmental exposure to stilbene derivatives be mitigated during synthesis?
Methodological Answer:
- Containment Protocols: Use closed-system reactors and double-contained waste vessels to prevent drainage contamination .
- Spill Management: Absorb leaks with inert materials (e.g., vermiculite) and dispose via certified hazardous waste facilities .
- Real-Time Monitoring: Install gas sensors (e.g., for nitrogen oxides) in workspaces to detect airborne toxins during high-temperature reactions .
Basic: What are the key steps in optimizing yields for stilbene derivative synthesis?
Methodological Answer:
- Reaction Stoichiometry: Maintain a 1.2:1 molar ratio of Grignard reagent to ketone intermediates to drive reactions to completion .
- Temperature Control: Perform dealkylation at 60–80°C in HCl/methanol mixtures to balance reaction rate and byproduct formation .
- Purification: Use gradient silica gel chromatography (hexane:ethyl acetate) to separate isomers, confirmed by TLC (Rf 0.3–0.5) .
Advanced: How do substituent electronic effects influence the photophysical properties of stilbene derivatives?
Methodological Answer:
- Hammett Analysis: Correlate substituent σpara values with fluorescence quantum yields to predict electron-withdrawing/donating effects .
- TD-DFT Calculations: Simulate excited-state geometries to explain bathochromic shifts in derivatives with extended conjugation (e.g., benzoxazole-stilbene hybrids) .
Advanced: How can genotype-dependent variations in stilbene biosynthesis be exploited for heterologous production?
Methodological Answer:
- CRISPR-Cas9 Editing: Overexpress stilbene synthase (STS) in high-resveratrol grapevines (e.g., Vitis vinifera) and transfer STS cassettes to microbial hosts (e.g., E. coli) .
- Bioreactor Optimization: Use fed-batch cultures with phenylalanine feeding to enhance titers in yeast (S. cerevisiae) expressing STS and 4-coumarate-CoA ligase .
Basic: What precautions are necessary when storing alpha-substituted stilbenes?
Methodological Answer:
- Storage Conditions: Keep in amber glass vials at –20°C under argon to prevent photoisomerization and oxidation .
- Incompatibility Avoidance: Separate from strong oxidizers (e.g., peroxides) and acids to prevent exothermic decomposition .
Advanced: How can conflicting toxicity data for stilbene derivatives be reconciled?
Methodological Answer:
- Tiered Testing: Conduct acute toxicity assays (OECD 423) alongside subchronic studies (28-day exposure) to identify dose-dependent discrepancies .
- Metabolite Profiling: Use LC-MS to quantify reactive metabolites (e.g., quinones) that may explain higher in vivo toxicity vs. in vitro results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
